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molecular formula C9H10N4S B8679400 4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-50-6

4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine

Cat. No. B8679400
M. Wt: 206.27 g/mol
InChI Key: VBJLVFOYSVKBNO-UHFFFAOYSA-N
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Patent
US04005202

Procedure details

A mixture of 2.6 g. of 2-amino-4-(imidazol-2-ylthio)-1-nitrobenzene, 2.6 g. of iron powder and 1.3 g. ferrous sulfate in 200 ml. methanol and 50 ml. water is refluxed for 2 hours. An additional 2.6 g. of iron is added and refluxing continued for 2 hours. The mixture is filtered and the filtrate stripped to yield 1,2-diamino-4-(imidazol-2-ylthio)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[NH:10][CH:11]=[CH:12][N:13]=2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O.CO>[Fe].O>[NH2:14][C:3]1[CH:4]=[CH:5][C:6]([S:8][C:9]2[NH:13][CH:12]=[CH:11][N:10]=2)=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)SC=1NC=CN1)[N+](=O)[O-]
Step Two
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 g
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SC=1NC=CN1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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